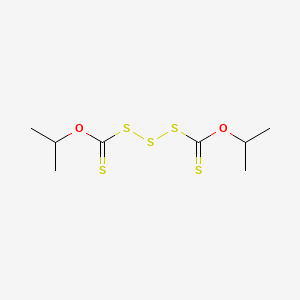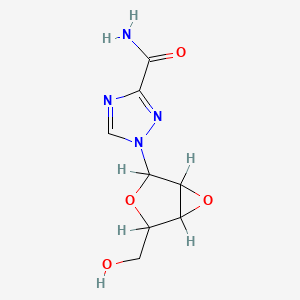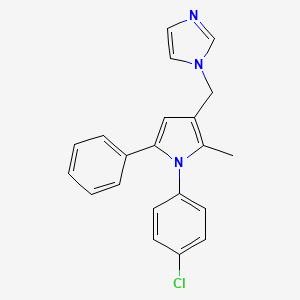
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- is a complex organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological and chemical properties. This particular compound is characterized by the presence of a 4-chlorophenyl group, a methyl group, and a phenyl group attached to a pyrrole ring, which is further connected to an imidazole ring.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be achieved through various synthetic routes. One common method involves the use of a Cu(II) catalyst in a Mannich base reaction. This method has been found to be effective in producing imidazole derivatives with high yields . The reaction typically involves the condensation of an aldehyde, an amine, and a ketone in the presence of the Cu(II) catalyst under controlled conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an antimicrobial agent and in the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- can be compared with other similar compounds, such as:
1-[(4-Chlorophenyl)(diphenyl)methyl]-1H-imidazole: This compound has a similar imidazole structure but with different substituents, leading to different chemical and biological properties.
Indole derivatives: These compounds also contain a nitrogen-containing heterocyclic ring and have diverse biological activities.
The uniqueness of 1H-Imidazole, 1-((1-(4-chlorophenyl)-2-methyl-5-phenyl-1H-pyrrol-3-yl)methyl)- lies in its specific combination of substituents, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
146204-71-9 |
|---|---|
Molekularformel |
C21H18ClN3 |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
1-[[1-(4-chlorophenyl)-2-methyl-5-phenylpyrrol-3-yl]methyl]imidazole |
InChI |
InChI=1S/C21H18ClN3/c1-16-18(14-24-12-11-23-15-24)13-21(17-5-3-2-4-6-17)25(16)20-9-7-19(22)8-10-20/h2-13,15H,14H2,1H3 |
InChI-Schlüssel |
BFVIJENWCJLUTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)CN4C=CN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


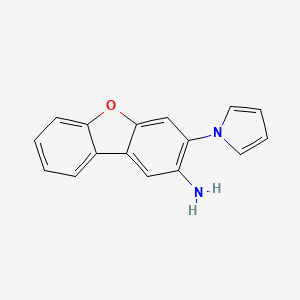
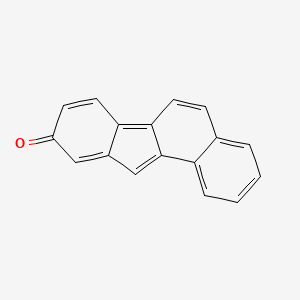
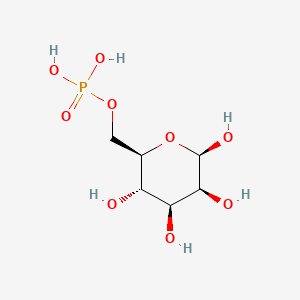
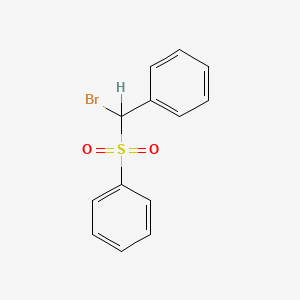
![1-[1-[2-(2-Ethoxyethoxy)ethoxy]ethoxy]-4-nonylbenzene](/img/structure/B12796616.png)

